molecular formula C12H15NO4 B14005954 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid CAS No. 33209-64-2

3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid

Cat. No.: B14005954
CAS No.: 33209-64-2
M. Wt: 237.25 g/mol
InChI Key: DJHDFMZFVVNZCU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of a nitrophenyl group attached to a butanoic acid backbone, which is further substituted with two methyl groups at the 3-position. The molecular formula of this compound is C12H15NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,3-dimethylbutanoic acid to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 3,3-Dimethyl-4-(4-aminophenyl)butanoic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanoic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    4-Nitrophenylbutanoic acid: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.

Uniqueness

3,3-Dimethyl-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

33209-64-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3,3-dimethyl-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-12(2,8-11(14)15)7-9-3-5-10(6-4-9)13(16)17/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

DJHDFMZFVVNZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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